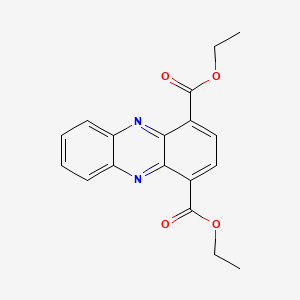
Diethyl phenazine-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl phenazine-1,4-dicarboxylate is a derivative of phenazine, a nitrogen-containing heterocyclic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl phenazine-1,4-dicarboxylate typically involves the condensation of 1,2-diaminobenzene with diethyl oxalate under acidic conditions. This reaction forms the phenazine core with diethyl ester groups at the 1 and 4 positions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
Diethyl phenazine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenazine-1,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the diethyl ester groups to corresponding alcohols or aldehydes.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products
Oxidation: Phenazine-1,4-dicarboxylic acid.
Reduction: Phenazine-1,4-dimethanol or phenazine-1,4-dialdehyde.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
科学的研究の応用
Diethyl phenazine-1,4-dicarboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Studied for its antimicrobial and anticancer properties.
Industry: Used in the development of dyes, pigments, and electronic materials due to its stable aromatic structure
作用機序
The mechanism of action of diethyl phenazine-1,4-dicarboxylate involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death in microbial and cancer cells .
類似化合物との比較
Similar Compounds
Phenazine-1-carboxylic acid: Known for its antibiotic activity against Mycobacterium tuberculosis.
Phenazine-1,6-dicarboxylic acid: Another phenazine derivative with similar biological activities
Uniqueness
Diethyl phenazine-1,4-dicarboxylate is unique due to its diethyl ester groups, which enhance its solubility and reactivity compared to other phenazine derivatives. This makes it a versatile compound for various chemical reactions and applications .
特性
CAS番号 |
17353-92-3 |
|---|---|
分子式 |
C18H16N2O4 |
分子量 |
324.336 |
IUPAC名 |
diethyl phenazine-1,4-dicarboxylate |
InChI |
InChI=1S/C18H16N2O4/c1-3-23-17(21)11-9-10-12(18(22)24-4-2)16-15(11)19-13-7-5-6-8-14(13)20-16/h5-10H,3-4H2,1-2H3 |
InChIキー |
WARKDGHIWSJABN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C2=NC3=CC=CC=C3N=C12)C(=O)OCC |
同義語 |
1,4-Phenazinedicarboxylic acid diethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















